molecular formula C8H10O6 B14294697 Dimethyl 2-(1,3-dioxolan-2-ylidene)malonate CAS No. 121020-73-3

Dimethyl 2-(1,3-dioxolan-2-ylidene)malonate

Cat. No.: B14294697
CAS No.: 121020-73-3
M. Wt: 202.16 g/mol
InChI Key: NNKKLANCFVODSF-UHFFFAOYSA-N
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Description

Dimethyl 2-(1,3-dioxolan-2-ylidene)malonate is an organic compound that features a dioxolane ring fused with a malonate ester

Preparation Methods

Dimethyl 2-(1,3-dioxolan-2-ylidene)malonate can be synthesized through the acetalization of dimethyl malonate with ethylene glycol in the presence of an acid catalyst. The reaction typically involves refluxing the reactants in toluene with p-toluenesulfonic acid as the catalyst. The water formed during the reaction is continuously removed using a Dean-Stark apparatus to drive the reaction to completion .

Chemical Reactions Analysis

Dimethyl 2-(1,3-dioxolan-2-ylidene)malonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or osmium tetroxide.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the ester groups, with reagents such as alkoxides or amines.

    Hydrolysis: Acidic or basic hydrolysis can cleave the ester bonds, yielding malonic acid derivatives.

Scientific Research Applications

Dimethyl 2-(1,3-dioxolan-2-ylidene)malonate is used in various scientific research applications:

Mechanism of Action

The mechanism of action of dimethyl 2-(1,3-dioxolan-2-ylidene)malonate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The dioxolane ring provides stability to the molecule, allowing it to participate in reactions without decomposing. The ester groups can undergo nucleophilic attack, leading to the formation of various products depending on the reaction conditions .

Comparison with Similar Compounds

Dimethyl 2-(1,3-dioxolan-2-ylidene)malonate can be compared to other similar compounds, such as:

This compound stands out due to its unique combination of a dioxolane ring and malonate ester groups, providing a versatile platform for various chemical transformations and applications.

Properties

CAS No.

121020-73-3

Molecular Formula

C8H10O6

Molecular Weight

202.16 g/mol

IUPAC Name

dimethyl 2-(1,3-dioxolan-2-ylidene)propanedioate

InChI

InChI=1S/C8H10O6/c1-11-6(9)5(7(10)12-2)8-13-3-4-14-8/h3-4H2,1-2H3

InChI Key

NNKKLANCFVODSF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(=C1OCCO1)C(=O)OC

Origin of Product

United States

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